Technical Whitepaper: Synthesis and Spectral Profiling of 4,6-Dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine
Technical Whitepaper: Synthesis and Spectral Profiling of 4,6-Dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine
An in-depth technical guide detailing the synthesis, mechanistic rationale, and nuclear magnetic resonance (NMR) spectral characterization of 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine.
Executive Summary
The compound 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine (CAS: 1206849-35-5)[1], frequently referred to as N-propargyl-4,6-dichloro-1,3,5-triazin-2-amine, is a highly versatile electrophilic intermediate. It features a reactive dichlorotriazine core coupled with a terminal alkyne, making it a critical building block for "click" chemistry (CuAAC) and the divergent synthesis of dendrimers, multivalent probes, and targeted therapeutics[2][3]. This whitepaper provides a comprehensive framework for the controlled synthesis of this compound, alongside a rigorous analysis of its 1H and 13C NMR spectral signatures.
Mechanistic Rationale: Temperature-Controlled SNAr
The synthesis relies on the nucleophilic aromatic substitution ( SNAr ) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with propargylamine. Cyanuric chloride possesses three equivalent, highly electrophilic chlorine-substituted carbons. The core challenge in this synthesis is preventing over-substitution (yielding diamino-monochloro or triamino-triazines)[4].
As a Senior Application Scientist, I emphasize kinetic control via temperature modulation as the self-validating mechanism for this reaction:
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First Substitution (0 °C): The initial nucleophilic attack by propargylamine occurs rapidly at 0 °C.
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Electronic Deactivation: Once the first amine is installed, its lone pair donates electron density into the triazine π -system via resonance. This significantly reduces the electrophilicity of the remaining two carbon-chlorine bonds.
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Causality of Reagent Choice: N,N -Diisopropylethylamine (DIPEA) is selected as the base over triethylamine or pyridine. DIPEA's steric bulk prevents it from acting as a competing nucleophile, which would otherwise form irreversible, highly reactive quaternary ammonium triazine salts that degrade the yield[2][5].
Workflow of the temperature-controlled SNAr synthesis of the target dichlorotriazine.
Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system where visual and thermal cues indicate reaction progress.
Materials Required:
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Cyanuric chloride (1.00 equiv)
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Propargylamine (1.00 equiv)
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DIPEA (1.10 - 1.67 equiv)
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Anhydrous Tetrahydrofuran (THF) and Dichloromethane ( CH2Cl2 )
Step-by-Step Methodology:
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Preparation of Electrophile: Dissolve cyanuric chloride (e.g., 185 mg, 1.00 mmol) in a 1:4 (v/v) mixture of anhydrous THF and CH2Cl2 (approx. 3.3 mL). The mixed solvent system ensures complete dissolution while preventing freezing at sub-zero temperatures[2].
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Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 15 minutes.
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Nucleophile Addition: Prepare a solution of propargylamine (64 µL, 1.0 mmol) and DIPEA (284 µL, 1.67 mmol) in anhydrous THF- CH2Cl2 (2:1 v/v, 2.7 mL). Add this mixture dropwise to the cyanuric chloride solution over 30 minutes. Causality: Dropwise addition prevents localized heating (exothermic SNAr ) that would trigger secondary amine substitutions.
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Reaction Maturation: Stir the reaction at 0 °C for 90 minutes. Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate. The disappearance of the high-Rf cyanuric chloride spot validates completion.
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Workup & Purification: Concentrate the solvent in vacuo. Purify the crude residue via silica gel flash column chromatography using CH2Cl2 to isolate the product as a white solid (Typical yield: 65-75%)[6].
Spectral Data Analysis (NMR)
Validating the structural integrity of 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine requires high-resolution NMR spectroscopy. The presence of the quadrupolar nitrogen atoms in the triazine ring and the terminal alkyne creates distinct spectral environments[3][7].
Quantitative NMR Data Summary
The following tables summarize the expected chemical shifts based on the electronic environments of the isolated molecule in CDCl3 at 298 K.
Table 1: 1H NMR Spectral Data (300/400 MHz, CDCl3 )
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment / Causality |
| 6.20 – 6.50 | Broad Singlet (br s) | N/A | 1H | -NH- : Broadened due to quadrupolar relaxation of the adjacent 14N nucleus and solvent exchange dynamics. |
| 4.25 – 4.35 | Doublet of Doublets (dd) | ~ 5.5, ~ 2.5 | 2H | -CH2- (Propargyl) : Deshielded by the electronegative amine. Split by the -NH- proton and long-range coupled to the alkyne proton. |
| 2.25 – 2.35 | Triplet (t) | ~ 2.5 | 1H | -C≡CH (Alkyne) : Exhibits classic terminal alkyne shielding due to the diamagnetic anisotropy of the triple bond. |
Table 2: 13C NMR Spectral Data (75/100 MHz, CDCl3 )
| Chemical Shift (δ, ppm) | Assignment | Causality / Electronic Environment |
| ~ 169.5 – 171.0 | C4, C6 (Triazine) | Highly deshielded due to the combined electron-withdrawing inductive effects of the attached chlorine atoms and ring nitrogens. |
| ~ 165.0 – 166.5 | C2 (Triazine) | Deshielded, but slightly more shielded than C4/C6 due to the electron-donating resonance from the exocyclic -NH- group. |
| ~ 78.0 – 79.5 | -C≡C- (Internal) | Characteristic sp-hybridized carbon shift; slightly deshielded by the adjacent propargyl methylene. |
| ~ 71.5 – 73.0 | -C≡CH (Terminal) | Terminal sp-hybridized carbon. |
| ~ 30.5 – 31.5 | -CH2- (Propargyl) | sp3-hybridized carbon, shifted downfield by the adjacent electronegative secondary amine. |
Diagnostic Spectral Insights
When verifying this compound, the most critical diagnostic feature is the preservation of the symmetry-breaking substitution. In the 13C NMR spectrum, the two chlorinated carbons (C4 and C6) appear as a single intense peak around 170 ppm due to the C2v -like local symmetry of the triazine ring, while the aminated carbon (C2) appears distinctly upfield around 165 ppm. If over-substitution has occurred (e.g., forming a diamino-monochloro derivative), the C-Cl carbon signal will shift and integrate differently, immediately alerting the researcher to a failure in temperature control during synthesis[4][5].
References
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Royal Society of Chemistry. "Supplementary Information: Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate binding proteins". rsc.org. Available at: [Link]
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National Institutes of Health. "Click Chemistry of Melamine Dendrimers: Comparison of Strategies". nih.gov. Available at:[Link]
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PubChem. "4,6-Dichloro-1,3,5-trazin-2-amine | CID 13615". nih.gov. Available at:[Link]
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Royal Society of Chemistry. "Polymer Chemistry: Microwave-assisted synthesis of triazine dendrimers". rsc.org. Available at:[Link]
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ResearchGate. "Synthesis of azidopropargylamino-substituted 1,3,5-triazines". researchgate.net. Available at:[Link]
Sources
- 1. 4,6-dichloro-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine | 1206849-35-5 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. Click Chemistry of Melamine Dendrimers: Comparison of “Click-and-Grow” and “Grow-Then-Click” Strategies Using a Divergent Route to Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
